2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide
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Overview
Description
2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of diethylamine with an appropriate acyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a phenyl-substituted butyl compound under controlled conditions.
Final Acetylation: The final step involves acetylation of the coupled product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol
- {4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone
Uniqueness
2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific research and industrial applications.
Properties
CAS No. |
840455-78-9 |
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Molecular Formula |
C25H36N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-phenyl-3-(4-propan-2-yloxyphenyl)butyl]acetamide |
InChI |
InChI=1S/C25H36N2O2/c1-5-27(6-2)19-25(28)26-17-16-23(18-21-10-8-7-9-11-21)22-12-14-24(15-13-22)29-20(3)4/h7-15,20,23H,5-6,16-19H2,1-4H3,(H,26,28) |
InChI Key |
DACUIVBSCXYHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NCCC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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